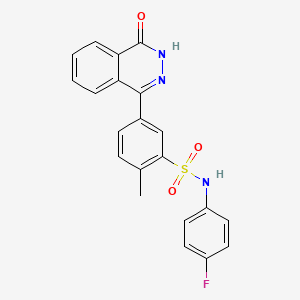

N-(4-fluorophenyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide

Description

N-(4-fluorophenyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide is a sulfonamide derivative featuring a phthalazinone core, a fluorophenyl group, and a methyl substituent on the benzene ring. The phthalazinone moiety in this compound may enhance binding to biological targets, while the fluorine atom likely improves metabolic stability and lipophilicity. Structural characterization of such compounds typically involves NMR, mass spectrometry, and melting point analysis .

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O3S/c1-13-6-7-14(20-17-4-2-3-5-18(17)21(26)24-23-20)12-19(13)29(27,28)25-16-10-8-15(22)9-11-16/h2-12,25H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARXDWGYJKVFGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327071 | |

| Record name | N-(4-fluorophenyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671454 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

371142-57-3 | |

| Record name | N-(4-fluorophenyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Phthalazinone Moiety: This step involves the cyclization of appropriate precursors to form the phthalazinone ring.

Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using electrophilic aromatic substitution reactions.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogues, highlighting differences in substituents, physicochemical properties, and synthetic approaches.

Structural and Physicochemical Comparison

Key Observations :

- Core Heterocycle: The target compound and N-cyclohexyl analogue share a phthalazinone core, whereas the chromenone-based compound and piperazine-linked compound differ in their central scaffolds. Phthalazinones are associated with kinase inhibition, while chromenones often target inflammatory pathways.

- Substituent Effects: The 4-fluorophenyl group in the target compound may enhance target binding compared to the cyclohexyl group in , which could increase steric bulk and reduce solubility. The methyl group on the benzene ring (target compound) likely improves metabolic stability relative to the sulfamoylaminophenyl group in .

- Melting Points: The target compound’s melting point is unreported, but analogues with fluorophenyl groups (e.g., 215–218°C for ) generally exhibit higher melting points than chromenone derivatives (175–178°C for ), likely due to stronger intermolecular interactions.

Pharmacological Implications

- Target Selectivity: The phthalazinone core may favor kinase inhibition (e.g., PARP or EGFR inhibitors), whereas the chromenone in could align with anti-inflammatory targets (e.g., COX-2).

- Fluorine Impact: Fluorine in the target compound and enhances bioavailability and resistance to oxidative metabolism, a critical advantage over non-fluorinated analogues.

Biological Activity

N-(4-fluorophenyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The compound can be represented with the following chemical structure:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which can include enzymes and receptors involved in cancer progression and microbial resistance. The sulfonamide group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Anticancer Activity

Recent studies have indicated that N-(4-fluorophenyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Inhibition of Cell Proliferation : The compound has demonstrated the ability to reduce cell viability in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer).

- Induction of Apoptosis : Studies revealed that treatment with this compound leads to increased apoptosis markers, including caspase activation and PARP cleavage.

- Cell Cycle Arrest : Flow cytometry analyses indicated that the compound induces G1 phase arrest in treated cancer cells.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis |

| A549 | 15 | Cell cycle arrest (G1 phase) |

| HeLa | 12 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its anticancer properties, N-(4-fluorophenyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide has shown promising antimicrobial activity against various pathogens.

- Bacterial Inhibition : The compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Fungal Activity : Preliminary studies suggest antifungal efficacy against common strains such as Candida albicans.

Table 2: Summary of Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 | Bacterial |

| Escherichia coli | 16 | Bacterial |

| Candida albicans | 32 | Fungal |

Case Studies

A recent study evaluated the compound's effectiveness in a murine model of breast cancer. Mice treated with N-(4-fluorophenyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide showed significant tumor size reduction compared to control groups. Histopathological examination revealed decreased mitotic figures and increased apoptotic cells in tumor tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.